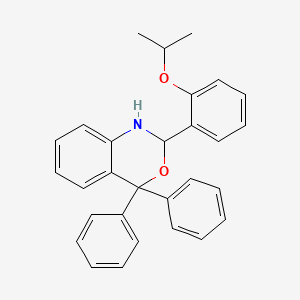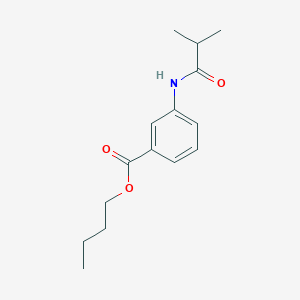
2-(2-isopropoxyphenyl)-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine
描述
2-(2-isopropoxyphenyl)-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine, also known as HIT-OPs or benzoxazine HIT-OPs, is a type of fluorescent probe that is used in scientific research. This compound has been widely studied due to its unique properties, such as high sensitivity, selectivity, and stability.
作用机制
The mechanism of action of benzoxazine 2-(2-isopropoxyphenyl)-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine involves a process called fluorescence resonance energy transfer (FRET). FRET occurs when the probe is excited by a light source and emits light at a longer wavelength. The emitted light is detected and measured to determine the presence and activity of the biological molecule of interest. The FRET process is highly sensitive and can detect even low concentrations of the target molecule.
Biochemical and Physiological Effects:
Benzoxazine this compound do not have any known biochemical or physiological effects on living organisms. This compound is designed to be used in laboratory settings and is not intended for use in humans or animals.
实验室实验的优点和局限性
Benzoxazine 2-(2-isopropoxyphenyl)-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine have several advantages for laboratory experiments. This compound is highly sensitive and selective, allowing researchers to detect and measure specific biological molecules. The probe is also stable and can be used in a variety of experimental conditions. However, there are some limitations to the use of benzoxazine this compound. This compound requires a light source for excitation, which can limit its use in certain experimental setups. Additionally, the probe may not be suitable for use in certain biological samples, such as those with high levels of autofluorescence.
未来方向
There are many potential future directions for the use of benzoxazine 2-(2-isopropoxyphenyl)-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine in scientific research. One direction is the development of new probes with increased sensitivity and selectivity for specific biological molecules. Additionally, researchers may explore the use of benzoxazine this compound in live-cell imaging, which would allow for real-time monitoring of biological processes. Finally, there may be opportunities to use benzoxazine this compound in clinical diagnostics, such as for the detection of cancer biomarkers.
Conclusion:
In conclusion, benzoxazine this compound are a valuable tool for scientific research. This compound has unique properties that make it highly sensitive and selective for the detection of specific biological molecules. While there are limitations to its use, benzoxazine this compound have many potential applications in future research and clinical diagnostics.
科学研究应用
Benzoxazine 2-(2-isopropoxyphenyl)-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine have been widely used in scientific research as a fluorescent probe. This compound can be used to detect various biological molecules, such as proteins, enzymes, and nucleic acids. For example, benzoxazine this compound have been used to detect the activity of proteases, which are enzymes that cleave proteins. The probe can be designed to be selective for a specific protease, allowing researchers to study the activity of that protease in biological samples.
属性
IUPAC Name |
4,4-diphenyl-2-(2-propan-2-yloxyphenyl)-1,2-dihydro-3,1-benzoxazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27NO2/c1-21(2)31-27-20-12-9-17-24(27)28-30-26-19-11-10-18-25(26)29(32-28,22-13-5-3-6-14-22)23-15-7-4-8-16-23/h3-21,28,30H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUBYJKITOCLERU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C2NC3=CC=CC=C3C(O2)(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4713569.png)
![5-(2-furyl)-1-(2-methoxyethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4713572.png)
![4-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-3-isoxazolyl)butanamide](/img/structure/B4713577.png)
![N-(2-{[(4-fluorophenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B4713584.png)
![4-{3-[2-(4-chlorophenyl)-2-cyanovinyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzamide](/img/structure/B4713593.png)

![N-{4-[(butylamino)sulfonyl]phenyl}-2-chloro-5-nitrobenzamide](/img/structure/B4713607.png)
![3-{5-[(3,4-dichlorophenoxy)methyl]-2-furyl}-1-(1-methyl-1H-pyrazol-3-yl)-2-propen-1-one](/img/structure/B4713614.png)
![2-(3-phenylbenzo[g]quinoxalin-2-yl)phenol](/img/structure/B4713624.png)
![2-({[(4-cyclohexyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)thio]acetyl}amino)-N-phenylbenzamide](/img/structure/B4713628.png)
![N-(2-isopropylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4713631.png)
![1-ethyl-5-methyl-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B4713639.png)
![2-{5-[(1-ethyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}-3-phenylpropanoic acid](/img/structure/B4713665.png)